2,4,6-Trichlorophenyl 4-bromobenzenesulfonate
Description
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl3O3S/c13-7-1-3-9(4-2-7)20(17,18)19-12-10(15)5-8(14)6-11(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMVTVHHLCMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-bromobenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions.
Chemical Reactions Analysis
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Scientific Research Applications
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical reagent for the study of protein interactions and modifications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their mechanisms of action.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions like hydrogen bonding and van der Waals forces . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonate Esters
Structural and Electronic Properties
Key Compounds for Comparison :
Phenyl 4-bromobenzenesulfonate (C₁₂H₉BrO₃S): Lacks the TCP group, featuring a simple phenyl ring instead .
4-Methoxybenzene sulfonic acid 2,4,6-trichlorophenyl ester : Contains a methoxy group on the benzene ring, introducing electron-donating effects .
4-Nitrobenzene sulfonic acid 2,4,6-trichlorophenyl ester : Substituted with a nitro group, enhancing electron-withdrawing properties .
Table 1: Structural and Electronic Comparisons
*HOMO-LUMO gaps are inferred from analogous compounds in and .
- Electronic Effects : The TCP group in 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate facilitates charge transfer from the sulfonate sulfur to the trichlorophenyl ring, as observed in HOMO-LUMO studies . This contrasts with phenyl 4-bromobenzenesulfonate, which exhibits a wider energy gap (4.1 eV) due to the absence of electron-withdrawing Cl atoms .
- Steric Hindrance: The TCP group introduces steric bulk, slowing hydrolysis but enhancing stability in substitution reactions compared to non-chlorinated analogs .
Biological Activity
2,4,6-Trichlorophenyl 4-bromobenzenesulfonate (CAS No. 934986-62-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of both chlorinated phenyl and bromobenzenesulfonate moieties, which may contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C12H7BrCl3O3S
- Molecular Weight : 392.55 g/mol
- Structure : The compound consists of a trichlorophenyl group attached to a bromobenzenesulfonate group, which can influence its solubility and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures can possess antimicrobial properties. The presence of halogens (chlorine and bromine) in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival.
Enzyme Inhibition
The sulfonate group in this compound may interact with various enzymes, potentially acting as an inhibitor. For instance, sulfonates are known to modulate enzyme activity by mimicking substrate interactions or altering enzyme conformation.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chlorinated phenyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects on Cancer Cells : In vitro assays conducted on human breast cancer cell lines revealed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Interaction : The sulfonate group can form reversible or irreversible bonds with active sites on enzymes, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are often associated with oxidative stress; thus, this compound may induce ROS production leading to cellular damage.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| 2,4-Dichlorophenol | Moderate | Low | Membrane disruption |
| Bromobenzenesulfonate | High | Moderate | Enzyme inhibition |
| This compound | High | High | Membrane disruption & ROS generation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonation of 4-bromobenzenesulfonyl chloride with 2,4,6-trichlorophenol under anhydrous conditions. Use a Schlenk line to avoid moisture, and employ triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures is advised for >95% purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times with authentic standards .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- FT-IR : Identify sulfonate (S=O stretching at ~1170–1200 cm⁻¹) and aryl chloride (C-Cl at ~550–750 cm⁻¹) groups .
- NMR : ¹H NMR (CDCl₃) should show aromatic protons of the trichlorophenyl ring (δ 7.2–7.5 ppm) and deshielded protons adjacent to the sulfonate group. ¹³C NMR confirms substitution patterns .
Advanced Research Questions
Q. How do substituents influence the photophysical and electronic properties of this compound?
- Photostability : Introducing electron-withdrawing groups (e.g., pyridyl) to the trichlorophenyl ring enhances photostability by lowering frontier orbital energies, as shown in bisPyTM derivatives. UV-vis irradiation studies in dichloromethane reveal a half-life increase of up to 3000× compared to unsubstituted analogs .
- Electronic Structure : HOMO-LUMO analysis (DFT/B3LYP/6-31G*) indicates charge transfer from the sulfonate sulfur to the trichlorophenyl ring. The energy gap (ΔE ≈ 3.2 eV) correlates with experimental absorption spectra (λmax ≈ 310 nm) .
Q. What computational strategies predict radiative and non-radiative decay rates in derivatives?
- Vibronic Coupling : Calculate off-diagonal vibronic coupling constants (VCCs) using TD-DFT to estimate radiative (kᵣ) and non-radiative (kₙᵣ) rate constants. For example, scaled kᵣ/kₙᵣ ratios for bisPyTM vs. PyBTM align with experimental photoluminescence quantum yields (PLQY) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent-dependent emission shifts. Dichloromethane (ε = 8.93) stabilizes excited states, reducing Stokes shifts compared to polar solvents .
Q. How can structural variations resolve contradictions in reported reactivity or stability?
- Case Study : Discrepancies in hydrolysis rates may arise from crystallinity differences. SCXRD data show that bulky substituents (e.g., bromine at the para position) increase steric hindrance, slowing nucleophilic attack on the sulfonate ester. Compare kinetic studies in THF/water (1:1) at 25°C, using LC-MS to track degradation .
- Mitigation : Standardize synthetic protocols (e.g., inert atmosphere, reagent stoichiometry) and validate analytical methods (e.g., identical HPLC columns across labs) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
